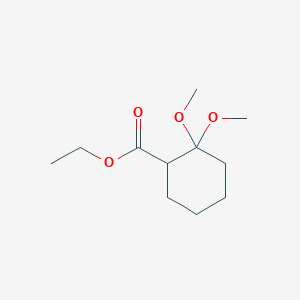

Ethyl 2,2-dimethoxycyclohexane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Enantioselective Synthesis

Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, an attractant for the Mediterranean fruit fly, was stereoselectively synthesized, showcasing the application of related structures in pest management. The synthesis process involved asymmetric Diels–Alder reaction among other steps, highlighting the compound's role in complex organic synthesis (A. Raw & E. Jang, 2000).

Oxidation Reactions

The oxidation of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates by dimethyl sulphoxide was studied, revealing the compound's susceptibility to oxidation and its potential for generating diverse organic molecules (Kikumasa Sato et al., 1977).

Reaction with RuO4

Ethyl 2,2-dimethoxycyclopropane-1-carboxylates underwent oxidative ring opening when reacted with RuO4, demonstrating their potential in regioselective scission and synthesis of methyl ethyl oxobutanedioates. This application is crucial for synthesizing specific organic structures with desired functionalities (M. Graziano et al., 1996).

Ligand for Copper-Catalyzed Reactions

Employing ethyl 2-oxocyclohexanecarboxylate as a novel ligand, copper-catalyzed coupling reactions of N/O/S nucleophilic reagents with aryl halides were successfully carried out under mild conditions. This showcases the compound's role in facilitating complex coupling reactions, which are fundamental in the synthesis of various organic molecules (Xin Lv & W. Bao, 2007).

Enzymatic Catalysis

The enzymatic catalysis of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase in the presence of cyclodextrine highlights the compound's utility in biochemical synthesis processes. The oligomerization achieved under these conditions demonstrates the potential in polymer chemistry (Yan Pang et al., 2003).

Safety and Hazards

Ethyl 2,2-dimethoxycyclohexane-1-carboxylate should be handled with care. Precautionary measures include avoiding contact with skin, eyes, and clothing, and not breathing in dust, fume, gas, mist, vapors, or spray. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition source. It should be kept/stored away from clothing and combustible materials .

特性

IUPAC Name |

ethyl 2,2-dimethoxycyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-4-15-10(12)9-7-5-6-8-11(9,13-2)14-3/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWIWCBKBIATCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[2-(2-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}ethanone](/img/structure/B2655824.png)

![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one](/img/structure/B2655828.png)

![Tert-butyl N-[2-(but-2-ynoylamino)-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2655831.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2655832.png)

![(6-methoxypyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2655838.png)

![(1S,3R,4R)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2655841.png)

![3-(Dimethylamino)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2655842.png)

![4-[(4-chloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2655843.png)